molecular formula C11H9NO4 B10811326 (4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B10811326
M. Wt: 219.19 g/mol
InChI Key: UDLBVOGNJMFIAF-RUDMXATFSA-N
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Description

(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene group attached to an oxazolone ring, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-1,2-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzylidene group can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(2,4-dihydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one: Unique due to its specific substitution pattern and the presence of both hydroxyl and benzylidene groups.

    (4E)-4-(2,4-dihydroxybenzylidene)-3-ethyl-1,2-oxazol-5(4H)-one: Similar structure but with an ethyl group instead of a methyl group.

    (4E)-4-(2,4-dihydroxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one: Contains a phenyl group, leading to different chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(4E)-4-[(2,4-dihydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C11H9NO4/c1-6-9(11(15)16-12-6)4-7-2-3-8(13)5-10(7)14/h2-5,13-14H,1H3/b9-4+

InChI Key

UDLBVOGNJMFIAF-RUDMXATFSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC1=NOC(=O)C1=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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